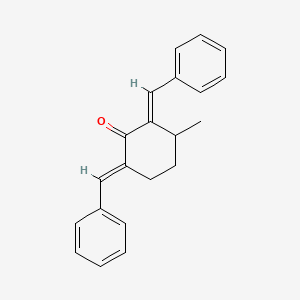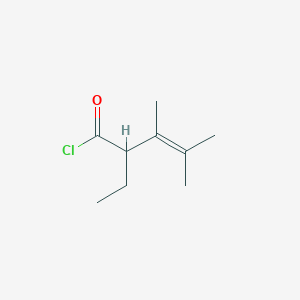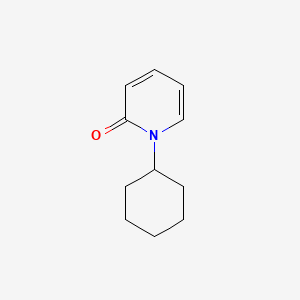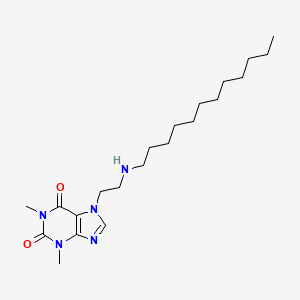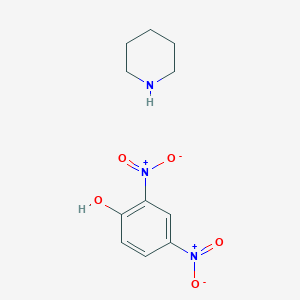
2-Ethyl-3,4-dimethylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3,4-dimethylpentanenitrile is an organic compound belonging to the nitrile family It is characterized by a nitrile group (-C≡N) attached to a branched hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,4-dimethylpentanenitrile typically involves the reaction of a suitable alkyl halide with sodium cyanide (NaCN) in a nucleophilic substitution reaction. The general reaction can be represented as follows: [ \text{R-X} + \text{NaCN} \rightarrow \text{R-CN} + \text{NaX} ] where R represents the hydrocarbon chain, and X is the halide group.
Industrial Production Methods: Industrial production of nitriles, including this compound, often involves the dehydration of primary amides using dehydrating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method is efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3,4-dimethylpentanenitrile can undergo various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether.
Hydrolysis: Aqueous acid (HCl) or base (NaOH).
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents.
Major Products:
Reduction: Primary amine.
Hydrolysis: Carboxylic acid.
Substitution: Various substituted nitriles.
Scientific Research Applications
2-Ethyl-3,4-dimethylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-3,4-dimethylpentanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
- 2-Methyl-3,4-dimethylpentanenitrile
- 2-Ethyl-3,4-dimethylhexanenitrile
- 2-Ethyl-3,4-dimethylbutanenitrile
Comparison: 2-Ethyl-3,4-dimethylpentanenitrile is unique due to its specific branching and the position of the nitrile group. This structural uniqueness can influence its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications.
Properties
CAS No. |
53153-90-5 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-ethyl-3,4-dimethylpentanenitrile |
InChI |
InChI=1S/C9H17N/c1-5-9(6-10)8(4)7(2)3/h7-9H,5H2,1-4H3 |
InChI Key |
WPDFTDORVUCUIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


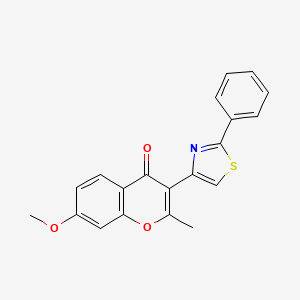
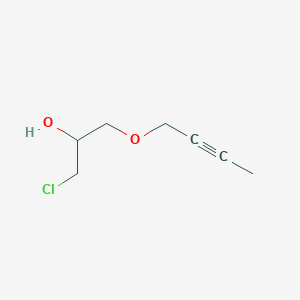
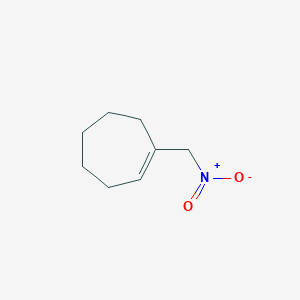
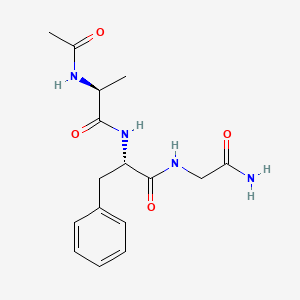
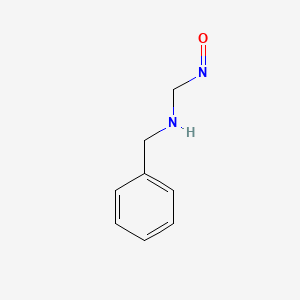
![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
